Cas no 56676-60-9 (Trichothec-9-en-8-one, 3,15-bis(acetyloxy)-12,13-epoxy-7-hydroxy-, (3α,7α)-)

Trichothec-9-en-8-one, 3,15-bis(acetyloxy)-12,13-epoxy-7-hydroxy-, (3α,7α)- structure
56676-60-9 structure
Produktname:Trichothec-9-en-8-one, 3,15-bis(acetyloxy)-12,13-epoxy-7-hydroxy-, (3α,7α)-
CAS-Nr.:56676-60-9
MF:C19H24O8
MW:380.393g/mol
CID:1599860
PubChem ID:14108095

Trichothec-9-en-8-one, 3,15-bis(acetyloxy)-12,13-epoxy-7-hydroxy-, (3α,7α)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (3beta,7alpha,12xi)-7-hydroxy-8-oxo-12,13-epoxytrichothec-9-ene-3,15-diyl diacetate
    • 3,15-diacetyldeoxynivalenol
    • Trichothec-9-en-8-one, 3,15-bis(acetyloxy)-12,13-epoxy-7-hydroxy-, (3α,7α)-
    • TRICHOTHEC-9-EN-8-ONE, 3,15-BIS(ACETYLOXY)-12,13-EPOXY-7-HYDROXY-, (3.ALPHA.,7.ALPHA.)-
    • UNII-S7W3YU5F6G
    • [(1R,2R,3S,7R,9R,10R,12S)-10-acetyloxy-3-hydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate
    • S7W3YU5F6G
    • Trichothec-9-en-8-one, 3,15-bis(acetyloxy)-12,13-epoxy-7-hydroxy-, (3alpha,7alpha)-
    • (3.ALPHA.,7.ALPHA.)-3,15-BIS(ACETYLOXY)-12,13-EPOXY-7-HYDROXYTRICHOTHEC-9-EN-8-ONE
    • 56676-60-9
    • 3.ALPHA.,15-DIACETOXY-12,13-EPOXYTRICHOTHEC-9-EN-8-ONE
    • Q27288794
    • EN-139547
    • 3alpha,15-Bis(acetyloxy)-12,13-epoxy-7alpha-hydroxytrichothec-9-en-8-one
    • SCHEMBL5792237
    • Inchi: 1S/C19H24O8/c1-9-5-13-18(7-24-10(2)20,15(23)14(9)22)17(4)6-12(26-11(3)21)16(27-13)19(17)8-25-19/h5,12-13,15-16,23H,6-8H2,1-4H3
    • InChI-Schlüssel: RANGFOQREJPKIH-UHFFFAOYSA-N
    • Lächelt: CC1C(=O)C(O)C2(COC(C)=O)C3(C4(OC4)C(OC2C=1)C(OC(C)=O)C3)C

Berechnete Eigenschaften

  • Genaue Masse: 380.14700
  • Monoisotopenmasse: 380.147
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 8
  • Schwere Atomanzahl: 27
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 759
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 5
  • Undefined Atom Stereocenter Count: 2
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 112Ų
  • XLogP3: -0.1

Experimentelle Eigenschaften

  • Dichte: 1.38
  • Siedepunkt: 523.3°C at 760 mmHg
  • Flammpunkt: 184.3°C
  • Brechungsindex: 1.569
  • PSA: 111.66000
  • LogP: 0.30390

Trichothec-9-en-8-one, 3,15-bis(acetyloxy)-12,13-epoxy-7-hydroxy-, (3α,7α)- Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Stereoselective luche reduction of deoxynivalenol and three of its acetylated derivatives at C8
Fruhmann, Philipp; et al, Toxins, 2014, 6(1), 325-336

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
Referenz
Preparation of 10-g quantities of 15-O-acetyl-4-deoxynivalenol
Grove, John Frederick; et al, Journal of Organic Chemistry, 1988, 53(16), 3860-2

Synthetic Routes 3

Reaktionsbedingungen
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Sulfation of deoxynivalenol, its acetylated derivatives, and T2-toxin
Fruhmann, Philipp; et al, Tetrahedron, 2014, 70(34), 5260-5266

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  2 h, rt
2.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  rt; overnight, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Sulfation of deoxynivalenol, its acetylated derivatives, and T2-toxin
Fruhmann, Philipp; et al, Tetrahedron, 2014, 70(34), 5260-5266

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
Referenz
Preparation of 10-g quantities of 15-O-acetyl-4-deoxynivalenol
Grove, John Frederick; et al, Journal of Organic Chemistry, 1988, 53(16), 3860-2

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  1.5 h, rt
2.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Stereoselective luche reduction of deoxynivalenol and three of its acetylated derivatives at C8
Fruhmann, Philipp; et al, Toxins, 2014, 6(1), 325-336

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
Referenz
Preparation of 10-g quantities of 15-O-acetyl-4-deoxynivalenol
Grove, John Frederick; et al, Journal of Organic Chemistry, 1988, 53(16), 3860-2

Trichothec-9-en-8-one, 3,15-bis(acetyloxy)-12,13-epoxy-7-hydroxy-, (3α,7α)- Raw materials

Trichothec-9-en-8-one, 3,15-bis(acetyloxy)-12,13-epoxy-7-hydroxy-, (3α,7α)- Preparation Products

Empfohlene Lieferanten
pengshengyue
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
pengshengyue
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Changfu Chemical Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Enjia Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Enjia Trading Co., Ltd